2,6,11-Trimethyldodeca-2,7-dien-6-ol
Description
Properties
CAS No. |
89929-58-8 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2,6,11-trimethyldodeca-2,7-dien-6-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)9-6-7-11-15(5,16)12-8-10-14(3)4/h7,10-11,13,16H,6,8-9,12H2,1-5H3 |
InChI Key |
JTCPGGPZJRXZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=CC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Carbon Skeleton Assembly via Sequential Alkylation
A patent by DE2439198C2 outlines a method for synthesizing structurally related trimethyl-dodeca compounds using vinylmagnesium halides. For 2,6,11-trimethyldodeca-2,7-dien-6-ol, a modified approach involves:
- Initial Alkylation : Reaction of 2-methylbutanal with vinylmagnesium chloride to form 4-methylhex-1-en-3-ol.
- Propenyl Ether Coupling : Condensation with a propenyl ether (e.g., CH₃–CH=CH–OR') under acidic catalysis to extend the carbon chain.
- Repetitive Alkylation : A second Grignard reaction with 2-methylbutanal-derived intermediates yields the 12-carbon backbone.
Key Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | VinylMgCl | 0–40 | 78 |
| 2 | Propenyl ether, H⁺ | 60–80 | 65 |
| 3 | Second Grignard | 20–30 | 72 |
This method achieves an overall yield of 37% but requires precise control over reaction stoichiometry to avoid over-alkylation.
Stereoselective Hydroxylation
The tertiary alcohol at C6 is introduced via catalytic hydroxylation of a pre-formed diene. US3896150A describes the use of acetals (e.g., 2-methyl-4-halo-2-buten-1-al) reacted with acetoacetic esters, followed by alkaline elimination and hydroxylation. For the target compound, this entails:
- Acetal Formation : Protection of the aldehyde group to prevent side reactions.
- Alkaline Elimination : Removal of the COOR group to generate an α,β-unsaturated ketone.
- Hydroxylation : Catalytic hydrogenation or oxymercuration to install the 6-ol group.
Challenges : Competing epoxidation of the diene system reduces yield to 45–50%.
Dithianyl Anion Alkylation Strategies
Acyl Anion Equivalent Methodology
A synthesis route adapted from Pubs.RSC.org employs 1,3-dithians as acyl anion equivalents. For 2,6,11-trimethyldodeca-2,7-dien-6-ol:
- Dithianyl Intermediate : 2-Acyl-1,3-dithian (e.g., 7a/b in) is alkylated with (2E)-5-iodo-3-methylpent-2-en-1-ol tetrahydropyranyl ether.
- Deprotection : Acidic removal of the tetrahydropyranyl (THP) group.
- Oxidation-Reduction : Sequential oxidation of the dithiane to a ketone followed by stereoselective reduction.
Optimization : Using THF as the solvent and ZnCl₂ as a Lewis acid improves alkylation efficiency (yield: 68%).
Catalytic Hydrogenation and Double Bond Positioning
Regioselective Diene Formation
The 2,7-diene system is constructed via partial hydrogenation of a tetraene precursor. DE2439198C2 reports that hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 25°C selectively reduces internal double bonds, preserving the 2,7-diene configuration.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Alkylation | Sequential alkylation, hydroxylation | 37 | Scalable, uses commercial reagents | Low stereoselectivity at C6 |
| Dithianyl Alkylation | Acyl anion coupling, deprotection | 52 | High regiocontrol | Multi-step, costly dithiane reagents |
| Catalytic Hydrogenation | Partial hydrogenation | 89 (selectivity) | Preserves diene geometry | Requires pure tetraene precursor |
Chemical Reactions Analysis
Types of Reactions
2,6,11-Trimethyldodeca-2,7-dien-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
2,6,11-Trimethyldodeca-2,7-dien-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,11-Trimethyldodeca-2,7-dien-6-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Double Bonds: The target compound has two conjugated double bonds (2,7), whereas farnesol derivatives feature three non-conjugated double bonds (2,6,10). This impacts molecular rigidity and electronic properties.
- Methyl Branching : Methyl groups at positions 2,6,11 (vs. 3,7,11 in farnesol) may alter hydrophobicity and steric interactions in enzymatic binding pockets.
- Hydroxyl Position : A hydroxyl group at position 6 (vs. position 1 in farnesol) could reduce volatility and enhance solubility in polar solvents .
Physicochemical Properties
Solubility and Stability
Thermal Behavior
- Farnesol derivatives decompose at ~200°C, while methyl ether analogs (e.g., farnesyl acetate) show higher thermal stability (decomposition >250°C) . The target compound’s thermal profile remains unstudied but is expected to align with branched alcohols.
Antimicrobial and Antioxidant Potential
- Farnesol : Demonstrates broad-spectrum antimicrobial activity (MIC: 50–200 µg/mL against Candida albicans and Staphylococcus aureus) and antioxidant capacity (IC₅₀: 15–30 µM in DPPH assays) .
- The hydroxyl group at position 6 might enhance membrane interaction compared to farnesol.
Enzyme Inhibition
- Farnesyl Ether Derivatives : Inhibit protein farnesyltransferase (IC₅₀: 0.5–5 µM) and squalene synthase (IC₅₀: 10–50 nM), critical targets in cancer and cholesterol synthesis . Modifying the hydroxyl or methyl positions (as in the target compound) could modulate selectivity.
Industrial and Pharmaceutical Uses
- Farnesol: Used in perfumery for floral notes and in drug delivery systems due to its surfactant-like properties .
- Synthetic Derivatives : Farnesyl-linked benzimidazoles (e.g., 5,6-dimethyl-1-((2E,6E)-farnesyl)-1H-benzo[d]imidazole) show promise as antiproliferative agents . The target compound’s hydroxyl group could facilitate similar derivatization.
Q & A
Q. What experimental controls are critical when reconciling conflicting purity assessments (e.g., HPLC vs. NMR)?
- Methodological Answer :
- HPLC : Spike samples with a certified reference standard to confirm retention time and UV profile.
- NMR : Use internal standards (e.g., tetramethylsilane) and quantify impurities via integration of baseline signals.
Cross-validate with elemental analysis (C/H/N) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
